molecular formula C17H18FN5OS B11263176 N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11263176
M. Wt: 359.4 g/mol
InChI Key: RYADOAPZVFSEEF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrole ring, and a triazole ring connected through a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Sulfanyl-Acetamide Linkage: The final step involves the formation of the sulfanyl-acetamide linkage through a thiol-ene reaction, where a thiol group reacts with an acetamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The triazole and pyrrole rings play a crucial role in the binding process, while the fluorophenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18FN5OS

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18FN5OS/c1-2-6-15-20-21-17(23(15)22-9-3-4-10-22)25-12-16(24)19-14-8-5-7-13(18)11-14/h3-5,7-11H,2,6,12H2,1H3,(H,19,24)

InChI Key

RYADOAPZVFSEEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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